REACTION_CXSMILES
|
N1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O)CCCC.[S:13]([O:20]S(C(F)(F)F)(=O)=O)([C:16]([F:19])([F:18])[F:17])(=[O:15])=[O:14]>>[CH2:2]([O:20][S:13]([C:16]([F:19])([F:18])[F:17])(=[O:15])=[O:14])[CH2:3][CH2:4][CH2:5][CH3:6]
|
Name
|
|
Quantity
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0.81 mL
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Type
|
reactant
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
1.09 mL
|
Type
|
reactant
|
Smiles
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C(CCCC)O
|
Name
|
|
Quantity
|
1.69 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
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Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a nitrogen flushed round bottom flask equipped with a stir bar
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
the entire reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered over a column of silica gel eluting with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The filtrate was carefully evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
then carried on without further purification(1.11 g, 5.04 mmol)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |